molecular formula C3H4Cl2 B3031800 Propene, 1,2-dichloro- CAS No. 7069-38-7

Propene, 1,2-dichloro-

Cat. No.: B3031800
CAS No.: 7069-38-7
M. Wt: 110.97 g/mol
InChI Key: PPKPKFIWDXDAGC-NSCUHMNNSA-N
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Description

1,2-Dichloropropane (CAS 78-87-5), also known as propylene dichloride or PDC, is a chlorinated hydrocarbon with the molecular formula C₃H₆Cl₂ and a molecular weight of 112.986 g/mol . Its IUPAC Standard InChIKey is KNKRKFALVUDBJE-UHFFFAOYSA-N, and it exists as a colorless liquid with a chloroform-like odor . Key physical properties include:

  • Boiling point: 96.8°C
  • Density: 1.156 g/cm³ at 20°C
  • Vapor pressure: 40 mmHg at 20°C

Primarily used as a solvent and intermediate in synthesizing chlorinated compounds like tetrachloroethene , it is also a by-product of propylene oxide production via the chlorohydrin process .

Properties

IUPAC Name

(E)-1,2-dichloroprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C3H4Cl2/c1-3(5)2-4/h2H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKPKFIWDXDAGC-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CC(=CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C(=C\Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323781
Record name (E)-1,2-dichloroprop-1-ene
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Molecular Weight

110.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [HSDB]
Record name 1,2-Dichloropropene
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Boiling Point

75 °C
Details Sax, N.I. Dangerous Properties of Industrial Materials. Vol 1-3 7th ed. New York, NY: Van Nostrand Reinhold, 1989., p. 1174
Record name 1,2-DICHLOROPROPENE
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Solubility

In water, 2,700 mg/l @ 25 °C.
Details Gunther FA et al; Res Rev 20: 1-148 (1968)
Record name 1,2-DICHLOROPROPENE
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Vapor Density

3.83 (air= 1)
Details Sax, N.I. Dangerous Properties of Industrial Materials. Vol 1-3 7th ed. New York, NY: Van Nostrand Reinhold, 1989., p. 1174
Record name 1,2-DICHLOROPROPENE
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Vapor Pressure

90.8 [mmHg], 90.8 mm Hg @ 20 °C
Details Weber RC et al; Vapor pressure distribution of selected organic chemicals. Cincinnati, OH: USEPA-600/2-81-021. pp. 39 (1981)
Record name 1,2-Dichloropropene
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
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Color/Form

Liquid

CAS No.

7069-38-7, 563-54-2
Record name 1,2-Dichloropropene, (1E)-
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Record name (E)-1,2-dichloroprop-1-ene
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Record name (E)-1,2-Dichloropropene
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propene, 1,2-dichloro- can be synthesized through the chlorination of propene. The reaction typically involves the addition of chlorine to propene in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions .

Industrial Production Methods

On an industrial scale, propene, 1,2-dichloro- is often produced as a byproduct during the production of epichlorohydrin. This process involves the chlorination of propene, followed by the separation and purification of the desired product .

Chemical Reactions Analysis

Reactivity

1,2-Dichloropropane can react with strong oxidizers, strong acids, aluminum, bases, and aluminum alloys and may attack some forms of plastics, rubber, and coatings . Confined reactions with aluminum can lead to explosions .

Environmental Degradation

Abiotic Degradation

1,2-Dichloropropane undergoes photochemical formation of free radicals . In the atmosphere, slow degradation occurs via reaction with photochemically produced hydroxyl radicals .

  • The rate constant for the vapor-phase reaction of 1,2-dichloropropene with photochemically-produced hydroxyl radicals is estimated to be 3.9 x 10-12 cu cm/molecule-sec at 25°C. This corresponds to an atmospheric half-life of approximately 4 days, assuming an atmospheric concentration of 5 x 10+5 hydroxyl radicals per cu cm .

  • The rate constant for the vapor-phase reaction of 1,2-dichloropropene with ozone is estimated to be 2.3 x 10-15 cu cm/molecule-sec at 25°C, resulting in an atmospheric half-life of about 49 days at an atmospheric concentration of 7 x 10+11 ozone molecules per cu cm .

Volatilization

Volatilization is a crucial environmental process for 1,2-dichloropropane in both terrestrial and aquatic environments . Its Henry's Law constant is estimated to be 4.91 x 10-3 atm-cu m/mole, indicating that it will volatilize from water surfaces .

  • The volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is estimated to be 3 hours .

  • The volatilization half-life from a model lake (1 m deep, flowing 0.05 m/sec, wind velocity of 0.5 m/sec) is estimated to be 4 days .
    1,2-Dichloropropane's Henry's Law constant suggests that it can volatilize from moist soil surfaces, and its vapor pressure indicates potential volatilization from dry soil surfaces .

Reaction Thermochemistry

Relevant reaction thermochemistry data for 1,2-dichloropropane :

ReactionΔ<sub>r</sub>H° (kJ/mol)MethodComment
2H<sub>2</sub> + C<sub>3</sub>H<sub>6</sub>Cl<sub>2</sub> = C<sub>3</sub>H<sub>8</sub> + 2HCl-126.5 ± 1.1ChydGas phase; at 250 °C
C<sub>3</sub>H<sub>6</sub>Cl<sub>2</sub> = C<sub>3</sub>H<sub>5</sub>Cl + HCl71.2EqkLiquid phase; Flow reactor
2C<sub>3</sub>H<sub>6</sub>BrCl = C<sub>3</sub>H<sub>6</sub>Br<sub>2</sub> + C<sub>3</sub>H<sub>6</sub>Cl<sub>2</sub>9.2EqkLiquid phase; Flow reactor
C<sub>3</sub>H<sub>6</sub>Cl<sub>2</sub> = C<sub>3</sub>H<sub>5</sub>Cl + HCl53.3EqkGas phase; Flow reactor

Production Reactions

1,2-Dichloropropane is obtained as a byproduct of the synthesis of propylene oxide through the chlorohydrin reaction . It can also be a byproduct from the synthesis of allyl chloride . High-purity 1,2-dichloropropane can be produced by reacting propylene and chlorine in the presence of an iron oxide catalyst at moderate temperatures (45°C) and pressures (25–30 psia) .

Carcinogenicity

The Japanese Ministry of Health, Labour and Welfare concluded in March 2013 that bile duct cancer cases among printing firm employees were likely due to cleaning agents containing 1,2-dichloropropane, suggesting it may be a carcinogen . Animal studies have shown tumor growth in the liver and mammary glands . The National Institute for Occupational Safety and Health (NIOSH) has classified 1,2-dichloropropane as a carcinogen and IDLH (Immediately Dangerous to Life or Health) .

Scientific Research Applications

Chemical Properties and Production

1,2-Dichloropropane is a colorless, flammable liquid with a sweet odor, primarily produced as a byproduct in the manufacture of epichlorohydrin and propylene oxide through chlorination processes. It is synthesized via the reaction of propylene with chlorine in the presence of an iron oxide catalyst at moderate temperatures and pressures . The global production of 1,2-dichloropropane has been significant, with estimates indicating around 350,000 tonnes produced annually as of 2001 .

Chemical Intermediate

The primary application of 1,2-dichloropropane is as a chemical intermediate in the synthesis of various organic chemicals. It is utilized in the production of:

  • Perchloroethylene : A solvent used in dry cleaning and degreasing.
  • Tetrachloroethylene : Employed in numerous industrial applications.
  • Carbon Tetrachloride : Used in fire extinguishers and as a solvent .

Solvent and Degreaser

1,2-Dichloropropane serves as an industrial solvent for materials such as plastics, fats, oils, and rubber processing. Its effectiveness as a solvent makes it suitable for:

  • Coatings : Used in alkyd, acrylic, or polyurethane coatings.
  • Cleaning Products : Acts as a solvent or diluent in degreasers and cleaning agents .

Textile and Printing Industry

In Japan, 1,2-dichloropropane has been widely used as a cleaner in offset-printing processes. This application gained popularity after the reduction of 1,1,1-trichloroethane usage due to environmental regulations .

Environmental and Health Considerations

While 1,2-dichloropropane has significant industrial applications, it also poses health risks. Studies have indicated its potential carcinogenicity based on animal studies showing tumor growth in various organs following exposure . Occupational exposure remains a concern for workers involved in its production and use.

Production Data (Estimated Global Production)

YearEstimated Production (tonnes)
2001350,000
2012Data not specified

Applications Overview

Application AreaSpecific Uses
Chemical IntermediatePerchloroethylene, Tetrachloroethylene
SolventIndustrial degreasers, coatings
Textile IndustryCleaner for printing processes

Case Study: Printing Industry in Japan

In March 2013, an investigation by the Japanese Ministry of Health linked cases of bile duct cancer among printing workers to exposure to cleaning agents containing 1,2-dichloropropane. This prompted further scrutiny into its use within the industry and led to recommendations for safer alternatives .

Environmental Impact Assessment

A study highlighted that over 99% removal of 1,2-dichloropropane from wastewater treatment plants was achieved using stripping processes. This indicates effective management practices for mitigating environmental contamination .

Mechanism of Action

The mechanism of action of propene, 1,2-dichloro- involves its interaction with biological molecules through nucleophilic substitution and oxidation reactions. It can form adducts with nucleophilic sites in proteins and DNA, leading to potential toxic effects. The compound can also undergo metabolic activation to form reactive intermediates that can cause cellular damage .

Comparison with Similar Compounds

1,2-Dichloroethylene (CAS 540-59-0)

  • Formula : C₂H₂Cl₂
  • Molecular weight : 96.94 g/mol
  • Boiling point : 48–60°C (isomer-dependent)
  • Applications : Solvent in industrial degreasing.
  • Key differences : Smaller molecular structure and lower boiling point compared to 1,2-dichloropropane. Less persistent in the environment due to higher volatility .

1,2,3-Trichloropropane (CAS 96-18-4)

  • Formula : C₃H₅Cl₃
  • Molecular weight : 147.43 g/mol
  • Boiling point : 156°C
  • Applications : Intermediate in pesticide production.
  • Key differences: Higher chlorine content increases toxicity (classified as a probable carcinogen) and environmental persistence .

1-Propene, 1,2,3,3-Tetrachloro- (CAS 20589-85-9)

  • Formula : C₃H₂Cl₄
  • Molecular weight : 179.86 g/mol
  • Boiling point : 165–170°C (estimated)
  • Applications: Limited industrial use; studied for specialized polymer synthesis.
  • Key differences : Additional chlorine atoms enhance density (1.65 g/cm³) and thermal stability but reduce biodegradability .

Comparison with Positional Isomers

1,3-Dichloropropene (CAS 542-75-6)

  • Formula : C₃H₄Cl₂
  • Molecular weight : 110.97 g/mol
  • Boiling point : 104°C
  • Applications : Nematicide in agriculture.
  • Key differences : The trans-isomer (boiling point 112°C) is more volatile than the cis-isomer (boiling point 104°C). Both isomers exhibit higher acute toxicity than 1,2-dichloropropane .

1,1-Dichloropropane (CAS 78-99-9)

  • Formula : C₃H₆Cl₂
  • Molecular weight : 112.99 g/mol
  • Boiling point : 88°C
  • Applications : Solvent in organic synthesis.
  • Key differences : Lower boiling point and reduced polarity compared to 1,2-dichloropropane, leading to faster evaporation in environmental matrices .

Fluorinated Analogues

1,2-Dichloro-1,1,3,3,3-pentafluoropropane (CAS 15104-61-7)

  • Formula : C₃HCl₂F₅
  • Molecular weight : 216.32 g/mol
  • Boiling point : 28°C (estimated)
  • Applications : Investigated as a refrigerant and fluoropolymer precursor.

Data Table: Comparative Properties

Compound Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
1,2-Dichloropropane C₃H₆Cl₂ 112.99 96.8 1.156 Solvent, chemical intermediate
1,2-Dichloroethylene C₂H₂Cl₂ 96.94 48–60 1.280 Industrial degreasing
1,2,3-Trichloropropane C₃H₅Cl₃ 147.43 156 1.389 Pesticide synthesis
1,3-Dichloropropene C₃H₄Cl₂ 110.97 104 1.220 Agricultural nematicide
1,2-Dichloro-pentafluoropropane C₃HCl₂F₅ 216.32 ~28 1.650 Refrigerant research

Environmental and Toxicological Insights

  • 1,2-Dichloropropane: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) with a half-life of 150 days in groundwater .
  • 1,3-Dichloropropene : Banned in the EU due to groundwater contamination risks; U.S. EPA restricts its use with buffer zones .

Biological Activity

Propene, 1,2-dichloro- (C₃H₄Cl₂) is a chlorinated hydrocarbon that has garnered attention due to its biological activities and potential health impacts. This article provides a detailed overview of its biological activity, including toxicity, metabolic pathways, and case studies related to human exposure.

  • Chemical Formula : C₃H₄Cl₂
  • Molecular Weight : 94.97 g/mol
  • Appearance : Colorless liquid with a sweet odor

Metabolism and Toxicity

1,2-Dichloropropane is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2E1. The metabolic pathways yield various metabolites, including mercapturic acids and other conjugates. Studies have demonstrated that:

  • Excretion : After administration in rats, approximately 50% of the compound is excreted in urine within 24 hours. The major urinary metabolite identified is N-acetyl-S-(2-hydroxypropyl)-L-cysteine .
  • Toxic Effects : Acute exposure can lead to central nervous system depression, reduced body weight gain, and liver damage characterized by decreased non-protein thiols and altered enzyme activities . Chronic exposure has been linked to hepatotoxicity and renal damage, with evidence of hemolytic anemia in higher doses .

Table 1: Summary of Toxicological Findings

Study TypeDosage (mg/kg)Key Findings
Single Dose0 - 1000CNS depression; liver damage at higher doses
10-Day Exposure0 - 1000Development of resistance to hepatotoxicity; anemia
13-Week Exposure500 - 750High mortality; limited nephrotoxicity

Cholangiocarcinoma Incidence

A significant correlation has been observed between occupational exposure to 1,2-dichloropropane and the incidence of cholangiocarcinoma. In a cohort study in Japan involving workers exposed for 7–17 years:

  • Findings : All patients diagnosed with cholangiocarcinoma had been exposed to the compound. The latency period between first exposure and diagnosis ranged from 7 to 20 years .
  • Environmental Concentrations : Estimated airborne concentrations in printing facilities were between 17–180 ppm .

Biological Mechanisms

The biological activity of propene, 1,2-dichloro-, is influenced by its interaction with various cellular mechanisms:

  • Oxidative Stress : The compound induces oxidative stress in liver cells, leading to depletion of glutathione and increased lipid peroxidation .
  • Renal Effects : Exposure can cause alterations in renal function markers such as angiotensin-converting enzyme activity .

Environmental Impact

Research indicates that anaerobic bacteria can completely dechlorinate 1,2-dichloropropane to propene under specific conditions. This process highlights the potential for bioremediation applications in contaminated environments:

  • Dechlorination Rates : Enrichment cultures have shown dechlorination rates of approximately 5 nmol min⁻¹ mg protein⁻¹ at optimal temperatures (20°–25°C) .

Q & A

Q. What experimental methodologies are optimal for synthesizing high-purity Propene, 1,2-dichloro-?

Answer:

  • Fractional distillation is commonly used due to the compound's boiling point (see thermodynamic data in NIST reports ).
  • Solvent extraction with non-polar solvents (e.g., hexane) can isolate the compound from byproducts.
  • Gas chromatography-mass spectrometry (GC-MS) is recommended for purity validation, with thresholds ≥99.5% for kinetic studies .
  • Safety protocols : Use inert atmospheres (N₂/Ar) to prevent halogen exchange reactions during synthesis .

Q. Which analytical techniques are suitable for characterizing Propene, 1,2-dichloro- in environmental samples?

Answer:

  • GC-MS : Detects trace concentrations (ppm levels) in soil/water matrices .
  • NMR spectroscopy : Distinguishes stereoisomers (e.g., cis/trans configurations) via coupling constants (³Jₐᵦ) .
  • IR spectroscopy : Identifies C-Cl stretching vibrations (550–650 cm⁻¹) for functional group confirmation .
  • Calibration standards : Use EPA-certified reference materials to minimize matrix interference .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations resolve reaction mechanisms involving Propene, 1,2-dichloro-?

Answer:

  • Software : Use the Vienna Ab Initio Simulation Package (VASP) with PAW pseudopotentials to model electron interactions .
  • Functional selection : The revised Perdew-Burke-Ernzerhof (revPBE) functional improves accuracy for adsorption energetics and reaction barriers .
  • Nudged Elastic Band (NEB) method : Maps minimum energy paths for chlorination/dechlorination steps, identifying transition states .
  • Validation : Compare computed activation energies (Δ‡) with experimental Arrhenius parameters (±5% error tolerance) .

Q. How can contradictions in toxicity data across studies be systematically addressed?

Answer:

  • Consistency criteria : Evaluate cross-species reproducibility (e.g., rodent vs. zebrafish models) and dose-response linearity .
  • Confounding factors : Control for metabolic pathways (e.g., cytochrome P450 activity) using hepatic microsome assays .
  • Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies, weighted by sample size and confidence intervals .
  • In silico toxicology : Use QSAR models to predict metabolites (e.g., epoxide intermediates) and their binding affinities .

Q. What computational models predict the environmental fate of Propene, 1,2-dichloro- in aquatic systems?

Answer:

  • Degradation pathways : Simulate hydrolysis kinetics using DFT to calculate activation energies for Cl⁻ elimination .
  • Partition coefficients : Estimate log Kₒw (octanol-water) via COSMO-RS solvation models, validated against experimental HPLC data .
  • EPA frameworks : Integrate fugacity models (e.g., EQC Level III) to assess air-water-soil phase distribution .
  • Sensitivity analysis : Vary parameters like pH and dissolved organic carbon to identify dominant degradation routes .

Methodological Considerations

Q. How should researchers design studies to investigate the compound’s neurotoxic effects?

Answer:

  • In vitro models : Use SH-SY5Y neuronal cells with exposure durations ≤72 hours to avoid necrosis artifacts .
  • Biomarkers : Measure acetylcholinesterase inhibition and reactive oxygen species (ROS) levels via fluorometric assays .
  • Controls : Include α-tocopherol (antioxidant) to isolate oxidative stress-mediated toxicity .
  • Statistical power : Use ANOVA with post-hoc Tukey tests (α=0.05, power=0.8) for dose-dependent responses .

Q. What strategies optimize catalytic dechlorination of Propene, 1,2-dichloro- in remediation studies?

Answer:

  • Catalyst screening : Test Pd/C, Fe⁰ nanoparticles, and bimetallic systems (Fe/Pd) for reductive dechlorination efficiency .
  • Operational parameters : Optimize pH (6–8), temperature (25–40°C), and H₂ partial pressure (1–3 atm) .
  • Reaction monitoring : Use inline FTIR to track Cl⁻ release and propene formation rates .
  • Scaling : Apply dimensionless Damköhler numbers to extrapolate lab-scale results to field conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propene, 1,2-dichloro-
Reactant of Route 2
Propene, 1,2-dichloro-

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